Methyl 4-(difluoromethoxy)-1-naphthoate

Description

The exact mass of the compound Methyl 4-(difluoromethoxy)-1-naphthoate is 252.05980050 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(difluoromethoxy)-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(difluoromethoxy)-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c1-17-12(16)10-6-7-11(18-13(14)15)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUGPIJSNZBHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

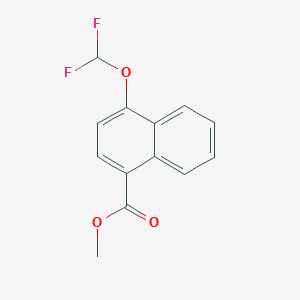

Chemical structure and molecular weight of Methyl 4-(difluoromethoxy)-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(difluoromethoxy)-1-naphthoate is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCF₂H) group into the naphthalene scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The difluoromethyl group, in particular, is recognized as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of increased lipophilicity and the ability to act as a hydrogen bond donor.[1][2] This guide provides a comprehensive overview of the chemical structure, molecular weight, a plausible synthetic route, and expected analytical characterization of Methyl 4-(difluoromethoxy)-1-naphthoate.

Chemical Structure and Molecular Properties

The fundamental characteristics of Methyl 4-(difluoromethoxy)-1-naphthoate are summarized in the table below. These identifiers are crucial for substance registration, database searching, and regulatory compliance.

| Property | Value | Source |

| IUPAC Name | Methyl 4-(difluoromethoxy)naphthalene-1-carboxylate | N/A |

| CAS Number | 1261559-96-9 | [3] |

| Molecular Formula | C₁₃H₁₀F₂O₃ | N/A |

| Molecular Weight | 252.21 g/mol | N/A |

| Canonical SMILES | COC(=O)c1ccc(OC(F)F)c2ccccc12 | N/A |

Chemical Structure Diagram:

Caption: Chemical structure of Methyl 4-(difluoromethoxy)-1-naphthoate.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate can be envisioned in a two-step process starting from commercially available Methyl 4-hydroxy-1-naphthoate. This strategy involves the difluoromethylation of the phenolic hydroxyl group, followed by esterification of the resulting carboxylic acid.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate.

Step 1: Synthesis of 4-(Difluoromethoxy)-1-naphthoic acid

Rationale: The initial step focuses on the introduction of the difluoromethoxy group onto the naphthalene core. This is typically achieved by the O-difluoromethylation of a corresponding phenol.[4][5] The reaction proceeds via the formation of a phenoxide, which then acts as a nucleophile to attack a difluorocarbene precursor. Common difluoromethylating agents include chlorodifluoromethane (a gas) or reagents that generate difluorocarbene in situ, such as bromodifluoroacetic acid.[6] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) facilitates the reaction.

Experimental Protocol:

-

To a solution of Methyl 4-hydroxy-1-naphthoate (1.0 eq.) in anhydrous DMF, add a suitable base such as sodium hydroxide (1.2 eq.) or potassium carbonate (2.0 eq.).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Introduce the difluoromethylating agent. For instance, bubble chlorodifluoromethane gas through the solution or add bromodifluoroacetic acid (1.5 eq.) portion-wise.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 4-(difluoromethoxy)-1-naphthoic acid.

Step 2: Synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate

Rationale: The final step is the esterification of the synthesized carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[7][8] The use of excess methanol not only serves as the reagent but also as the solvent, driving the equilibrium towards the product.

Experimental Protocol:

-

Suspend 4-(difluoromethoxy)-1-naphthoic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-(difluoromethoxy)-1-naphthoate.

Analytical Characterization

The structural confirmation of the synthesized Methyl 4-(difluoromethoxy)-1-naphthoate would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.[9][10][11]

Characterization Workflow Diagram:

Caption: Key techniques for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methoxy protons of the ester group, and a triplet for the proton of the difluoromethoxy group. The aromatic region will likely display a complex splitting pattern. The methoxy group should appear as a singlet at around 3.9-4.0 ppm. The -OCF₂H proton is expected to be a triplet in the range of 6.5-7.5 ppm with a J-coupling constant of approximately 73-75 Hz due to coupling with the two fluorine atoms.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons, the methoxy carbon (around 52-53 ppm), and the difluoromethoxy carbon. The carbon of the -OCF₂H group is expected to appear as a triplet between 110-120 ppm with a large C-F coupling constant (around 240-250 Hz).[9]

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling with the single proton. The chemical shift is anticipated to be in the range of -80 to -95 ppm (relative to CFCl₃), with a H-F coupling constant matching that observed in the ¹H NMR spectrum.[9][12][13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₃H₁₀F₂O₃ by providing an accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. The calculated exact mass is 252.0598.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a strong C=O stretching vibration for the ester carbonyl group around 1710-1730 cm⁻¹, C-O stretching bands for the ester and ether linkages in the 1100-1300 cm⁻¹ region, and C-F stretching vibrations, also typically in the 1000-1200 cm⁻¹ range. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide provides a detailed overview of Methyl 4-(difluoromethoxy)-1-naphthoate, a compound with significant potential in chemical and pharmaceutical research. The outlined synthetic strategy offers a practical approach for its preparation, and the predicted analytical data serves as a valuable reference for its characterization. The unique properties imparted by the difluoromethoxy group make this and related compounds attractive targets for further investigation in the development of novel therapeutic agents and advanced materials.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. PMC. Available at: [Link]

-

Supporting Information. AWS. Available at: [Link]

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]

-

Methyl 4-(2,7-dimethoxy-1-naphthoyl)benzoate. PMC. Available at: [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: [Link]

- WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. Google Patents.

-

Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. Available at: [Link]

-

N-Selective Difluoromethylation of 4-Hydroxyquinolines. PubMed. Available at: [Link]

-

Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. Chemical Communications (RSC Publishing). Available at: [Link]

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. OUCI. Available at: [Link]

-

Fischer–Speier esterification. Wikipedia. Available at: [Link]

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. Available at: [Link]

-

Esterification – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

-

Spectroscopic characterization of MOF: Other methods. Scilit. Available at: [Link]

-

4-Methyl-1-naphthoic acid. SpectraBase. Available at: [Link]

Sources

- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. parchem.com [parchem.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. N-Selective Difluoromethylation of 4-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Methyl 4-(difluoromethoxy)-1-naphthoate: A Strategic Fluorinated Scaffold for Lead Optimization

Executive Summary

In the landscape of modern medicinal chemistry, the "magic methyl" effect is well-known, but the "strategic difluoromethyl" effect is rapidly becoming a preferred tool for multiparameter optimization (MPO). Methyl 4-(difluoromethoxy)-1-naphthoate (CAS: 1261559-96-9) represents a high-value building block that bridges the gap between lipophilicity, metabolic stability, and hydrogen bond capability.

This guide analyzes the utility of this scaffold, specifically focusing on the 4-difluoromethoxy (

Structural Analysis & Physicochemical Profile

The molecule consists of a naphthalene core substituted at the C1 position with a methyl ester and at the C4 position with a difluoromethoxy group. This "push-pull" electronic system—with the electron-withdrawing ester and the electron-donating (but inductively withdrawing) fluoroalkoxy group—creates a distinct electronic signature.

Table 1: Physicochemical Properties & SAR Parameters[1][2][3]

| Parameter | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Formula | Compact scaffold for fragment-based design. | |

| Molecular Weight | 252.21 g/mol | Leaves ample mass budget for derivatization. |

| cLogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; higher than methoxy analog, lower than |

| H-Bond Donors | 1 (Weak, | The |

| H-Bond Acceptors | 3 | Ester carbonyl + 2 ether oxygens. |

| Metabolic Liability | Low | The |

| Electronic Effect | Weakly electron-withdrawing (inductive) but resonance donating. |

The Difluoromethoxy Advantage

The

-

Conformation: The anomeric effect forces the

bond to adopt a specific orientation orthogonal to the aromatic ring, influencing binding pocket fit. -

Lipophilicity: It increases membrane permeability compared to a hydroxyl group without the extreme hydrophobicity of a trifluoromethyl group.

-

H-Bonding: The terminal proton is sufficiently acidic to interact with carbonyl backbone oxygens in protein targets, a feature absent in

or

Synthetic Pathways & Manufacturing[5]

The synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate typically relies on the difluoromethylation of Methyl 4-hydroxy-1-naphthoate. The choice of difluorocarbene source is critical for scalability and safety.

Diagram 1: Synthetic Workflow (Graphviz)

Caption: Mechanistic pathway for the synthesis of the target scaffold via difluorocarbene insertion.

Route Analysis

-

Method A (Preferred for Scale): Sodium chlorodifluoroacetate (

) is used as the carbene source. It is a solid, non-ozone-depleting reagent that releases -

Method B (Lab Scale): Difluoromethyl triflate (

) allows for room-temperature reactions but is more expensive and requires careful handling.

Experimental Protocol: Synthesis from Methyl 4-hydroxy-1-naphthoate

Objective: Synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate on a 10 mmol scale. Safety Note: This reaction generates difluorocarbene.[3] While less dangerous than gaseous reagents, adequate ventilation is required.

Materials

-

Methyl 4-hydroxy-1-naphthoate (2.02 g, 10.0 mmol)

-

Sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv)

-

Potassium carbonate (

) (2.76 g, 20.0 mmol, 2.0 equiv) -

Dimethylformamide (DMF) (anhydrous, 20 mL)

-

Water (100 mL) for quench.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]

-

Solubilization: Add Methyl 4-hydroxy-1-naphthoate and

to the flask. Add DMF (20 mL) and stir at room temperature for 10 minutes to generate the phenoxide anion. The solution typically turns yellow/orange. -

Reagent Addition: Add Sodium chlorodifluoroacetate in one portion.

-

Reaction: Heat the mixture to 95°C in an oil bath.

-

Mechanism Check: At this temperature, decarboxylation occurs (

), followed by chloride elimination to form

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. Reaction is typically complete within 2–4 hours. Look for the disappearance of the starting phenol (

) and appearance of the non-polar product ( -

Workup:

-

Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

-

Validation:

-

NMR (CDCl3): Look for the characteristic triplet of the

-

NMR: Doublet at

-

NMR (CDCl3): Look for the characteristic triplet of the

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This building block is most effective when used to replace a 4-methoxy-1-naphthoate or 4-hydroxy-1-naphthoate motif in a lead compound.

Diagram 2: Decision Logic for Scaffold Selection

Caption: Strategic decision tree for selecting the difluoromethoxy scaffold during lead optimization.

Key Applications

-

Kinase Inhibitors: Naphthalene scaffolds are privileged structures in kinase inhibition (e.g., VEGFR, EGFR). The C1-ester can be converted to an amide to interact with the hinge region, while the C4-

extends into the solvent front or hydrophobic back-pocket, improving cellular potency via lipophilicity gains. -

GPCR Ligands: The lipophilic nature of the

group enhances blood-brain barrier (BBB) penetration for CNS targets compared to the parent hydroxy compound. -

Proton Pump Inhibitors (Analogy): Similar to the difluoromethoxy group in Pantoprazole , this moiety in a naphthalene system provides acid stability and prevents rapid degradation in the stomach or liver.

Reactivity & Downstream Derivatization

The methyl ester at C1 is the primary handle for library generation.

-

Hydrolysis:

yields the 4-(difluoromethoxy)-1-naphthoic acid , ready for amide coupling. -

Reduction:

yields the (4-(difluoromethoxy)naphthalen-1-yl)methanol , a precursor for benzylic amines or ethers. -

Curtius Rearrangement: The acid can be converted to the isocyanate and subsequently the amine, accessing 4-(difluoromethoxy)-1-naphthylamine .

Caution: Avoid strong Lewis acids (like

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Guide for Their Synthesis and Properties." Journal of Medicinal Chemistry, 60(2), 797-804.[6] Link

-

Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][3][5][7][8][9][10] Chemical Reviews, 111(10), 6131–6168. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers from Phenols." Angewandte Chemie International Edition, 52(7), 2092-2095. Link

-

Zheng, W., et al. (2014). "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols." Organic Syntheses, 91, 164-180. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. orgsyn.org [orgsyn.org]

- 9. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Scalable synthesis routes for Methyl 4-(difluoromethoxy)-1-naphthoate intermediates

Application Note: Scalable Synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate

Executive Summary & Strategic Analysis

The difluoromethoxy group (

This guide details a scalable, two-step synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate starting from 4-hydroxy-1-naphthoic acid.

Strategic Route Selection:

-

The Challenge: Direct difluoromethylation of phenols historically relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas requiring high-pressure autoclaves—unsuitable for standard batch reactors.

-

The Solution: We utilize Sodium Chlorodifluoroacetate (SCDA) as a solid, shelf-stable source of difluorocarbene (

). This reagent allows for controlled, atmospheric-pressure reactions compatible with standard glass-lined steel reactors. -

Sequence Logic: The carboxylic acid moiety is esterified prior to difluoromethylation. This prevents the formation of unstable difluoromethyl esters and ensures the electrophilic carbene selectively targets the phenolic oxygen.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two manageable stages. The methyl ester acts as a protecting group for the carboxylic acid during the base-mediated alkylation.

Figure 1: Retrosynthetic disconnection showing the protection-first strategy.

Detailed Protocols

Step 1: Esterification of 4-Hydroxy-1-naphthoic acid

Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions during the alkylation step.

Reagents:

-

4-Hydroxy-1-naphthoic acid (1.0 equiv)

-

Methanol (anhydrous, 10-15 volumes)

-

Thionyl Chloride (

, 1.2 – 1.5 equiv) OR Sulfuric Acid (

Protocol:

-

Setup: Equip a dry round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Charging: Charge 4-Hydroxy-1-naphthoic acid and Methanol. Cool the suspension to 0–5°C using an ice bath.

-

Addition: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

, -

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC for consumption of the acid.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess methanol.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with saturated

(aq) to neutralize residual acid. -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Methanol/Water or Hexanes/EtOAc if necessary.

Step 2: Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)

Objective: Installation of the

Reagents & Stoichiometry:

| Reagent | Equiv.[4][5][6] | Role |

| Methyl 4-hydroxy-1-naphthoate | 1.0 | Substrate |

| Sodium Chlorodifluoroacetate (SCDA) | 2.5 – 3.0 | Carbene Source |

| Potassium Carbonate ( | 3.0 | Base |

| DMF (Dimethylformamide) | 10 Vol | Solvent |

| Water | 1.0 - 2.0 | Proton Source (Critical) |

Mechanism of Action:

The reaction proceeds via the thermal decomposition of SCDA to generate difluorocarbene (

Figure 2: Mechanistic pathway of SCDA-mediated difluoromethylation.

Protocol:

-

Safety Check: Ensure the reactor is vented to a scrubber. This reaction generates significant volumes of

.[5] -

Solvation: In a reactor, dissolve Methyl 4-hydroxy-1-naphthoate (1.0 equiv) in DMF (10 vol).

-

Base Addition: Add

(3.0 equiv) and Water (1.5 equiv). Stir for 15 minutes at room temperature to ensure phenoxide formation.-

Note: A small amount of water promotes the final protonation step and improves yield, contrary to strictly anhydrous conditions often cited for other carbene reactions.

-

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (1.5 equiv initially).

-

Heating (Critical Step): Heat the mixture to 95–100°C .

-

Observation:

evolution will begin around 80°C. Control the heating rate to manage off-gassing.

-

-

Iterative Addition: After 2 hours, check conversion. If incomplete, cool slightly (80°C) and add the remaining SCDA (1.0–1.5 equiv) in portions. Re-heat to 100°C.

-

Why?

has a short half-life. Portion-wise addition maintains a steady concentration of the active species.

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice water (20 volumes).

-

Workup:

-

Extract with Ethyl Acetate or MTBE (

). -

Wash organics with water (

) and brine ( -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: Methyl 4-(difluoromethoxy)-1-naphthoate.

-

Characterization:

NMR should show a doublet around

-

Process Safety & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Violent Off-gassing | Rapid thermal decomposition of SCDA. | Heat slowly from 70°C to 100°C. Do not add all SCDA at once at peak temperature. Ensure reactor venting is unblocked. |

| Low Conversion | Decomposition of carbene before reaction; insufficient water. | Add SCDA in 3 portions over 4 hours. Ensure 1-2 equiv of water is present to facilitate protonation of the |

| Hydrolysis of Ester | Reaction medium too basic/wet for too long. | Avoid excessive water (>5 equiv). Keep reaction time under 8 hours. |

| O-Formylation Side Product | Reaction with DMF solvent. | This is a known side reaction with phenols in DMF. If observed, switch solvent to NMP or Acetonitrile (requires sealed tube for MeCN due to b.p.). |

References

-

Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols. Journal of the American Chemical Society. Link

-

Zafrani, Y., et al. (2018). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. Link

-

Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews. Link

-

Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale.[7][8] Organic Process Research & Development. Link (Demonstrates kilogram-scale use of Sodium Chlorodifluoroacetate).

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

Application Note: Optimized Esterification Protocols for 4-(Difluoromethoxy)-1-naphthoic Acid

The following Application Note and Protocol guide details the esterification of 4-(difluoromethoxy)-1-naphthoic acid . This guide is structured for researchers requiring high-fidelity synthesis with a focus on preserving the acid-sensitive difluoromethoxy moiety.

Executive Summary & Strategic Analysis

The esterification of 4-(difluoromethoxy)-1-naphthoic acid presents a unique duality of challenges:

-

Steric Hindrance: The carboxylic acid at the C1 position of the naphthalene ring is sterically encumbered by the peri-hydrogen at C8. This interaction significantly retards the rate of nucleophilic attack at the carbonyl carbon, making standard Fischer esterification slow and often requiring forcing conditions.

-

Functional Group Sensitivity: The difluoromethoxy group (

) acts electronically as a difluoro-acetal. While metabolically stable, it is chemically susceptible to acid-catalyzed hydrolysis, particularly under the reflux conditions often required to overcome the steric hindrance of 1-naphthoic acids.

Operational Directive: To maximize yield and purity, Base-Promoted Alkylation (Protocol A) is the recommended "Gold Standard." It bypasses the steric hindrance at the carbonyl carbon by utilizing the carboxylate as a nucleophile and operates under mild, basic conditions that preserve the

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8]

| Property | Value / Description | Implication for Synthesis |

| Substrate | 4-(difluoromethoxy)-1-naphthoic acid | Starting Material |

| pKa (COOH) | ~3.7 (Est.) | Readily deprotonated by weak bases ( |

| Sterics | High (1,8-peri interaction) | Nucleophilic acyl substitution (Fischer, Acid Chloride formation) is kinetically slow. |

| Acid-Labile (Hydrolysis | Avoid prolonged reflux in aqueous mineral acids ( | |

| Solubility | Low in Water; High in DMF, THF, DCM | DMF is the optimal solvent for nucleophilic substitution. |

Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on the desired ester and available reagents.

Figure 1: Decision matrix for selecting the optimal esterification pathway. Protocol A is prioritized for its mildness and efficiency.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Standard")

Objective: Synthesis of methyl/ethyl/benzyl esters via nucleophilic attack of the carboxylate on an alkyl halide.

Mechanism:

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 4-(difluoromethoxy)-1-naphthoic acid (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv)-

Note: Cesium Carbonate (

) can be used for faster reaction rates with bulky electrophiles.

-

-

Electrophile: Iodomethane (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.1 M concentration]

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(difluoromethoxy)-1-naphthoic acid (1.0 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Add

(2.5 mmol, 345 mg) in one portion. The suspension may evolve slight gas ( -

Alkylation: Dropwise add Iodomethane (1.5 mmol, 93 µL) or the respective alkyl bromide.

-

Caution: MeI is a carcinogen. Handle in a fume hood.

-

-

Reaction: Seal the flask and stir at RT for 4–6 hours .

-

Monitoring: Check via TLC (Hexanes:EtOAc 4:1). The acid (polar, baseline) should disappear, replaced by the less polar ester (high

).

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash with Water (2 x 20 mL) to remove DMF and inorganic salts.

-

Wash with Brine (1 x 20 mL).

-

Dry the organic layer over

, filter, and concentrate under reduced pressure.[3]

-

-

Purification: The crude product is typically >95% pure.[3] If necessary, purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Protocol B: Steglich Esterification (Coupling)

Objective: Synthesis of esters with complex, acid-sensitive, or secondary alcohols. Mechanism: Carbodiimide-mediated activation. Advantages: Mild, room temperature reaction; suitable for valuable alcohol fragments.

Reagents

-

Substrate: 4-(difluoromethoxy)-1-naphthoic acid (1.0 equiv)

-

Alcohol: R-OH (1.1 equiv)

-

Coupling Agent: EDC

HCl (1.2 equiv)-

Why EDC? Water-soluble urea byproduct simplifies workup compared to DCC.

-

-

Catalyst: DMAP (0.1 – 0.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous [0.1 M]

Step-by-Step Procedure

-

Dissolution: Dissolve the acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous DCM (10 mL) under nitrogen.

-

Catalyst Addition: Add DMAP (0.1 mmol, 12 mg).

-

Coupling: Cool the mixture to 0°C (ice bath). Add EDC

HCl (1.2 mmol, 230 mg) in one portion. -

Reaction: Allow the mixture to warm to RT naturally and stir for 12–18 hours .

-

Note: The 1-naphthoic steric bulk may require longer reaction times than benzoic acids.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 0.5 M HCl (to remove DMAP/EDC), then Sat.

(to remove unreacted acid), then Brine . -

Dry over

and concentrate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Steric hindrance of alkyl halide or old | Switch to |

| Hydrolysis of | Acidic contamination or harsh workup. | Ensure all glassware is acid-free. Avoid using strong acids ( |

| Byproduct Formation (N-Acylurea) | Slow reaction in Protocol B (Steglich). | The steric bulk of the naphthoic acid slows the alcohol attack, allowing the intermediate to rearrange. Switch to Protocol C (Acid Chloride) using Oxalyl Chloride/DMF(cat). |

| Poor Solubility | Substrate aggregation. | Add 10% THF to the DCM or DMF solvent system to disrupt aggregation. |

References

-

Difluoromethoxy Group Properties

- Zafrani, Y., et al. "Difluoromethoxy group: A physicochemical and structural study." Journal of Medicinal Chemistry2017, 60(2), 797-804.

-

Base-Promoted Esterification (General Protocol)

- Pfeffer, P. E., et al. "Steric effects in the esterification of carboxylic acids." Journal of Organic Chemistry1976, 41(17), 2925.

-

Steglich Esterification

- Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.

-

Stability of Fluorinated Ethers

- Erickson, J. A., & McLoughlin, J. I. "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry1995, 60(6), 1626-1631.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iajpr.com [iajpr.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate via O-Difluoromethylation using Advanced Difluorocarbene Precursors

Abstract

The difluoromethoxy (OCF₂H) group is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.[1][2] This application note provides a comprehensive guide for the synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate, a key building block for advanced pharmaceutical intermediates. We present and contrast two robust protocols utilizing distinct difluorocarbene precursors: the classical, cost-effective Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) and the modern, highly efficient (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br). This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal synthetic strategy based on laboratory scale, budget, and substrate sensitivity.

Introduction: The Strategic Value of the Difluoromethoxy Group

In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical properties of lead compounds.[1] The difluoromethoxy (OCF₂H) group, in particular, has garnered significant interest as it can serve as a bioisostere for hydroxyl (OH) or thiol (SH) groups, while uniquely modifying lipophilicity and electronic character.[3] Unlike its trifluoromethoxy (OCF₃) counterpart, the OCF₂H moiety can function as a weak hydrogen bond donor, introducing new potential interactions with biological targets.[2]

The O-difluoromethylation of phenols and related hydroxy-aromatic compounds stands as the most direct and prevalent method for installing this valuable group.[4] This transformation is almost exclusively achieved through the generation of difluorocarbene (:CF₂), a transient yet highly useful intermediate that inserts into the O-H bond of a pre-formed phenolate.[5] The choice of difluorocarbene precursor is therefore the most critical decision in designing a successful synthesis, dictating reaction conditions, efficiency, and scalability. This note will focus on the practical synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate, starting from its commercially available hydroxy precursor, Methyl 4-hydroxy-1-naphthoate.

The Heart of the Reaction: Generating Difluorocarbene

Difluorocarbene (:CF₂) is a moderately electrophilic species that reacts readily with electron-rich nucleophiles. The evolution of reagents to generate :CF₂ has moved from hazardous, ozone-depleting substances like chlorodifluoromethane (Freon-22) towards safer, more efficient, and bench-stable solid precursors.[6] A judicious selection among these precursors is key to a successful synthesis.

Table 1: Comparative Overview of Common Difluorocarbene Precursors

| Precursor | Common Name / Acronym | Activation Method | Key Advantages | Key Disadvantages |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Thermal Decarboxylation (>90 °C) | Low cost, commercially available in bulk.[7] | Requires high temperatures; vigorous CO₂ evolution can be a safety concern at scale. |

| (CH₃)₃SiCF₂Br | TMSCF₂Br | Base-initiated or Nucleophile-initiated | High efficiency, mild reaction conditions (0 °C to RT), broad functional group tolerance.[8][9] | Higher reagent cost compared to ClCF₂CO₂Na. |

| (EtO)₂P(O)CF₂Br | Diethyl (Bromodifluoromethyl)phosphonate | Base-initiated Hydrolysis | Mild conditions, environmentally benign. | Moderate cost, potential for phosphate byproducts. |

| Ph₃P⁺CF₂CO₂⁻ | PDFA | Thermal Decarboxylation | Generates :CF₂ under neutral conditions, avoiding strong bases.[10] | Reagent synthesis is required; higher cost. |

General Reaction Mechanism: O-Difluoromethylation of Naphthols

The synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate from Methyl 4-hydroxy-1-naphthoate proceeds through a well-established, multi-step mechanism initiated by the generation of difluorocarbene.

-

Deprotonation: A base abstracts the acidic proton from the hydroxyl group of Methyl 4-hydroxy-1-naphthoate, forming a highly nucleophilic naphtholate anion.

-

Carbene Generation: Concurrently, the chosen precursor is activated (e.g., by heat or a nucleophile/base) to release the electrophilic difluorocarbene (:CF₂) intermediate.

-

Nucleophilic Attack: The naphtholate anion attacks the difluorocarbene to form a new C-O bond, resulting in a difluoromethyl anion intermediate.

-

Protonation: This transient anion is subsequently protonated by a proton source in the reaction mixture (such as water or the solvent) to yield the final, stable Methyl 4-(difluoromethoxy)-1-naphthoate product.[5]

Caption: General mechanism for the synthesis of aryl difluoromethyl ethers.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate using two distinct and representative difluorocarbene precursors.

Protocol 1: Synthesis using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This method leverages a cost-effective, thermally activated precursor. The key to success is careful temperature control to manage the rate of decarboxylation and ensure efficient trapping of the generated carbene.[7]

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| Methyl 4-hydroxy-1-naphthoate | 202.21 | 2.02 g | 10.0 mmol | 1.0 |

| Sodium Chlorodifluoroacetate | 152.46 | 3.81 g | 25.0 mmol | 2.5 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 100 mL three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet connected to an oil bubbler, add Methyl 4-hydroxy-1-naphthoate (2.02 g, 10.0 mmol) and Potassium Carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes.

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (3.81 g, 25.0 mmol) to the suspension in one portion.

-

Reaction: Immerse the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously. Safety Note: The reaction will evolve carbon dioxide gas. Ensure the system is not sealed and is properly vented through the bubbler.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with a 10% LiCl aqueous solution (2 x 50 mL) to remove residual DMF, followed by a saturated NaCl solution (1 x 50 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford Methyl 4-(difluoromethoxy)-1-naphthoate as a colorless oil or low-melting solid.

Protocol 2: Synthesis using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

This modern protocol utilizes a highly efficient reagent that generates difluorocarbene under mild basic conditions, often at or below room temperature, leading to rapid reaction times and high yields.[8][9]

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| Methyl 4-hydroxy-1-naphthoate | 202.21 | 1.01 g | 5.0 mmol | 1.0 |

| (Bromodifluoromethyl)trimethylsilane | 221.13 | 1.66 g | 7.5 mmol | 1.5 |

| Potassium Hydroxide (KOH) | 56.11 | 1.40 g | 25.0 mmol | 5.0 |

| Tetrahydrofuran (THF) | - | 25 mL | - | - |

| Water | - | 5 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add Methyl 4-hydroxy-1-naphthoate (1.01 g, 5.0 mmol), Potassium Hydroxide (1.40 g, 25.0 mmol), THF (25 mL), and water (5 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath. Stir the mixture for 10 minutes.

-

Reagent Addition: Add TMSCF₂Br (1.66 g, 7.5 mmol) dropwise to the cooled, stirring suspension over 5 minutes.

-

Reaction: Allow the reaction to stir at 0 °C. The reaction is typically very fast. Monitor progress by TLC. In many cases, the reaction is complete within 30-60 minutes.[8]

-

Work-up: Once the reaction is complete, quench by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated NaCl solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield the pure product.

Workflow and Comparative Analysis

The choice between these protocols depends on several factors, including cost, scale, available equipment, and the presence of other sensitive functional groups in more complex substrates.

Caption: Comparative workflow for the synthesis of the target compound.

Table 2: Head-to-Head Protocol Comparison

| Parameter | Protocol 1 (ClCF₂CO₂Na) | Protocol 2 (TMSCF₂Br) | Rationale & Expert Insights |

| Reagent Cost | Low | High | ClCF₂CO₂Na is a bulk chemical, ideal for large-scale, cost-sensitive syntheses.[7] |

| Reaction Conditions | Harsh (95 °C) | Mild (0 °C) | The mildness of Protocol 2 is highly advantageous for substrates with sensitive functional groups that may degrade at high temperatures. |

| Reaction Time | Long (4-6 hours) | Fast (< 1 hour) | TMSCF₂Br offers significantly higher throughput, which is beneficial for library synthesis and rapid analogue development.[9] |

| Typical Yield | Good (70-85%) | Excellent (>90%) | The high efficiency of TMSCF₂Br often leads to cleaner reactions and higher isolated yields. |

| Safety | CO₂ evolution requires careful venting. | Standard handling of reagents. | The controlled release of gas in Protocol 1 is a critical safety parameter for any scale-up operation. |

Conclusion

The synthesis of Methyl 4-(difluoromethoxy)-1-naphthoate can be successfully and efficiently achieved via O-difluoromethylation of the corresponding naphthol. We have detailed two reliable protocols that lie at opposite ends of the cost-versatility spectrum. The Sodium Chlorodifluoroacetate method is an excellent choice for large-scale, cost-driven production where the substrate is thermally stable. In contrast, the TMSCF₂Br method provides a rapid, exceptionally mild, and high-yielding route that is perfectly suited for research and development, library synthesis, and applications involving delicate, multifunctional molecules. The selection of the appropriate difluorocarbene precursor is a strategic decision that enables chemists to tailor their synthetic approach to meet specific project goals, from bulk manufacturing to the frontiers of drug discovery.

References

-

Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Controllable Fluorocarbon Chain Elongation: TMSCF2Br-Enabled Trifluorovinylation and Pentafluorocyclopropylation of Aldehydes. Source: Journal of the American Chemical Society. URL: [Link]

-

Title: Difluoromethylation of Phenols - Organic Syntheses. Source: Organic Syntheses. URL: [Link]

-

Title: gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews. URL: [Link]

-

Title: Recent Advances in the Synthetic Application of Difluorocarbene. Source: Thieme Chemistry. URL: [Link]

-

Title: Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Source: Accounts of Chemical Research. URL: [Link]

-

Title: Development of a new difluorocarbene precursor. Source: ResearchGate. URL: [Link]

-

Title: A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed. Source: PubMed. URL: [Link]

-

Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Source: Chemical Communications. URL: [Link]

-

Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters. URL: [Link]

-

Title: Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Source: ResearchGate. URL: [Link]

-

Title: Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Source: Chemical Communications. URL: [Link]

-

Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Source: Organic & Biomolecular Chemistry. URL: [Link]

-

Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Source: ACS Publications. URL: [Link]

-

Title: Selective Syntheses of Difluoromethylene Compounds via Difluorocarbene Catalyses. Source: J-STAGE. URL: [Link]

-

Title: Facile double O-difluoromethylations of diphenols with TMSCF2Br. Source: ScienceDirect. URL: [Link]

-

Title: Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Source: Organic Letters. URL: [Link]

-

Title: A New Reagent for Direct Difluoromethylation - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Source: ScienceDirect. URL: [Link]

-

Title: New Solid-Phase Bound Electrophilic Difluoromethylating Reagent. Source: ElectronicsAndBooks. URL: [Link]

-

Title: Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed. Source: PubMed. URL: [Link]

-

Title: NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles. Source: MDPI. URL: [Link]

-

Title: Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Source: Journal of Fluorine Chemistry. URL: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. orgsyn.org [orgsyn.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. sioc.ac.cn [sioc.ac.cn]

- 10. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]

Troubleshooting & Optimization

Improving yield of difluoromethylation on methyl 4-hydroxy-1-naphthoate

Technical Support Center: -Difluoromethylation of Methyl 4-hydroxy-1-naphthoate

Topic: Optimization of Yield and Selectivity for

Strategic Analysis: The Chemistry of the Problem

The conversion of a phenol to a difluoromethyl ether (

-

Nucleophilicity vs. Acidity: The ester at the C1 position withdraws electron density from the naphthalene ring. This lowers the pKa of the C4-hydroxyl group (making deprotonation easy) but simultaneously reduces the nucleophilicity of the resulting phenoxide (making the attack on the electrophile slower).

-

Ester Instability: The methyl ester is susceptible to hydrolysis under the basic conditions typically required to generate difluorocarbene.

-

Carbene Lifetime: Difluorocarbene (

) is a transient species. If generated too slowly, it quenches; if generated too fast, it dimerizes to tetrafluoroethylene (

The Mechanism

The reaction proceeds via the generation of singlet difluorocarbene (

Figure 1: Mechanistic pathway for O-difluoromethylation via difluorocarbene insertion.[1]

Recommended Protocols

We recommend Method A as the primary standard for robustness and scalability. Method B is a high-cost, high-yield alternative for small-scale, precious material.

Method A: The Modified SCDA Protocol (Recommended)

This method uses Sodium Chlorodifluoroacetate (SCDA) but modifies standard conditions to protect the methyl ester.

-

Reagent: Sodium chlorodifluoroacetate (SCDA)[2]

-

Base: Cesium Carbonate (

) -

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

-

Preparation: Dry the

at 120°C under vacuum for 4 hours prior to use. Moisture is the enemy of your ester. -

Setup: In a flame-dried flask under

, dissolve Methyl 4-hydroxy-1-naphthoate (1.0 equiv) in anhydrous DMF (0.2 M concentration). -

Base Addition: Add

(1.5 equiv). Stir at RT for 15 min to ensure deprotonation. -

Reagent Addition: Add SCDA (2.5 - 3.0 equiv).

-

Reaction: Heat the mixture to 95–100°C .

-

Note: Do not exceed 110°C rapidly. The release of

must match the consumption rate.

-

-

Quench: Cool to RT. Pour into ice-cold brine (not water, to reduce ester hydrolysis during workup). Extract with EtOAc.[3]

Method B: The Triflate Protocol (Mild Conditions)

If Method A results in ester hydrolysis, switch to this room-temperature method.

-

Reagent: Difluoromethyl triflate (

) - Note: Volatile liquid. -

Base: Aqueous KOH (Wait! See note below).

-

Solvent: Acetonitrile/Water biphasic.

Modification for Esters: Instead of KOH, use Triton B (benzyltrimethylammonium hydroxide) or a biphasic system with mild carbonate to minimize contact time between the ester and the base. However, for strict ester safety, Method A is usually superior if water is excluded.

Troubleshooting Guide (Q&A)

Issue 1: "I see significant hydrolysis of the methyl ester (formation of carboxylic acid)."

Diagnosis: The reaction medium contains too much water, or the base is too strong/nucleophilic. Corrective Actions:

-

Switch Base: If using

, switch to -

Dry Solvents: Ensure DMF is

ppm water. -

Buffer the pH: Add 10-20 mol% of 18-crown-6 . This increases the "nakedness" of the carbonate anion, allowing the reaction to proceed at a slightly lower temperature or with less base excess.

Issue 2: "The reaction stalls at 50% conversion, even with excess reagent."

Diagnosis: "Carbene death." The difluorocarbene is dimerizing to tetrafluoroethylene (

-

Slow Addition: Do not add all SCDA at once. Add the SCDA in 3 portions over 1 hour at 100°C. This keeps the instantaneous concentration of

low, favoring reaction with the phenoxide over dimerization. -

Concentration: Increase the concentration of the substrate. A higher concentration of phenoxide increases the likelihood of it trapping the carbene. Try 0.5 M or 1.0 M in DMF.

Issue 3: "I am getting C-alkylation byproducts."

Diagnosis: Naphthols are ambient nucleophiles. While

-

Solvent Switch: DMF promotes

-alkylation. Avoid protic solvents or non-polar solvents (like Toluene) which might favor tight ion pairs and -

Hard/Soft Acid Base: The oxygen is the "harder" nucleophile. Difluorocarbene is electrophilic but borderline hard/soft. Ensuring the oxygen is fully deprotonated (using

) maximizes the charge density on the oxygen, favoring

Diagnostic Decision Tree

Use this flow to diagnose your specific yield issue.

Figure 2: Troubleshooting logic for optimizing reaction yield.

Comparative Reagent Data

| Reagent | Conditions | Pros for your Substrate | Cons for your Substrate |

| SCDA ( | 90–110°C, DMF | Cheap, Scalable, Non-ODS. | High temp risks ester hydrolysis. |

| Difluoromethyl Triflate | 20°C, MeCN/Water | Very mild temp (saves ester). | Expensive, Volatile, requires biphasic base. |

| Hu's Reagent ( | RT to 50°C | Good balance of reactivity. | Harder to source, requires specific activation. |

| Freon-22 ( | 70°C, Gas bubbling | Industrial standard. | Environmental regulation issues; requires gas setup. |

References

-

Sperry, J. B., et al. (2012).[3] "A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate." Organic Process Research & Development. (Demonstrates SCDA protocol on a methyl ester-containing phenol).

-

Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron. (Alternative reagent discussion).

-

Hu, J., et al. (2006).[2] "2-Chloro-2,2-difluoroacetophenone as a Non-Ozone-Depleting Difluorocarbene Precursor." Journal of Organic Chemistry. (Foundational work on non-ODS reagents).

-

Hands, A. T., et al. (2024). "Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses. (Detailed step-by-step procedure for SCDA).

Avoiding hydrolysis of methyl ester during difluoromethoxy group introduction

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Methyl Ester Hydrolysis

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the introduction of the difluoromethoxy (-OCF₂H) group into molecules, with a specific focus on preventing the unwanted hydrolysis of methyl esters. As Senior Application Scientists, we understand the delicate balance required to perform these transformations successfully. This resource combines theoretical knowledge with practical, field-tested insights to help you navigate the complexities of this valuable synthetic transformation.

I. Understanding the Challenge: The Lability of Methyl Esters

The introduction of the difluoromethoxy group often involves reaction conditions that can be harsh towards sensitive functional groups.[1][2] Methyl esters, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, which are often employed in difluoromethoxylation reactions.[3][4][5][6]

The Mechanisms of Ester Hydrolysis: A Quick Refresher

-

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium-driven process.[6][7] The carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] To favor the formation of the carboxylic acid, a large excess of water is typically required.[3][4][7]

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[6][8] This reaction proceeds to completion, forming a carboxylate salt that is then protonated during acidic workup to yield the carboxylic acid.[5][8]

The choice of difluoromethoxylation reagent and reaction conditions is therefore critical to preserving the integrity of the methyl ester group.

II. Troubleshooting Guide: Preventing Methyl Ester Hydrolysis During Difluoromethoxylation

This section addresses common issues encountered during the introduction of a difluoromethoxy group in the presence of a methyl ester and provides actionable solutions.

Issue 1: Significant hydrolysis of the methyl ester is observed.

| Potential Cause | Recommended Solution | Scientific Rationale |

| Use of strongly basic or acidic reagents. | Select difluoromethoxylation reagents that operate under neutral or mildly acidic/basic conditions. Radical-based methods are often a good choice.[9][10][11][12] | Many difluoromethoxylation procedures utilize reagents that can generate acidic or basic byproducts, leading to ester hydrolysis.[4][8] Radical reactions often proceed under milder conditions that are more compatible with sensitive functional groups like esters.[10][11] |

| High reaction temperatures. | Optimize the reaction temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. | Higher temperatures accelerate the rate of hydrolysis.[13] Finding the minimum effective temperature for difluoromethoxylation is key. |

| Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. | Water is a necessary reactant for ester hydrolysis.[3][4] Minimizing its presence will significantly reduce the rate of this side reaction. |

| Incompatible solvent. | Choose a non-polar, aprotic solvent. Solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often suitable. | Protic solvents can participate in hydrolysis, while polar aprotic solvents can sometimes promote side reactions. Aprotic, non-polar solvents are generally less likely to facilitate ester hydrolysis. |

Issue 2: Low yield of the desired difluoromethoxylated product.

| Potential Cause | Recommended Solution | Scientific Rationale |

| Poor reactivity of the substrate. | Consider a different difluoromethoxylation strategy. For example, if a nucleophilic approach is failing, a radical-based method might be more effective.[9][10][11] | The electronic and steric properties of the substrate can significantly impact the success of a particular reaction. A multi-pronged approach is often necessary. |

| Decomposition of the reagent or product. | Monitor the reaction progress carefully using techniques like TLC, LC-MS, or NMR to identify the optimal reaction time and prevent over-reaction or product degradation. | Some difluoromethoxylation reagents and products can be unstable under the reaction conditions, leading to lower yields if the reaction is left for too long. |

| Sub-optimal catalyst or additive. | Screen different catalysts or additives if the reaction is catalytic. For instance, in copper-catalyzed reactions, ligand choice can be critical.[14] | The catalyst or additive can have a profound effect on the reaction rate and selectivity. Systematic screening can lead to significant improvements in yield. |

Issue 3: Difficulty in purifying the product from starting material and byproducts.

| Potential Cause | Recommended Solution | Scientific Rationale |

| Similar polarity of product and starting material. | If the starting material contains a hydroxyl group that is being difluoromethoxylated, the polarity change might be minimal. Consider derivatizing the starting material or product to facilitate separation. | Chemical derivatization can alter the polarity of a compound, making chromatographic separation more straightforward. |

| Formation of the hydrolyzed carboxylic acid. | During workup, perform an extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct. | The carboxylic acid will be deprotonated by the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer. |

III. Frequently Asked Questions (FAQs)

Q1: What are the best types of difluoromethoxylation reagents to use when a methyl ester is present?

A1: Reagents that operate under neutral or near-neutral conditions are highly recommended. Radical-based difluoromethoxylation reagents are often an excellent choice as they typically do not require harsh acidic or basic conditions.[9][10][11][12] Examples include reagents that generate the difluoromethyl radical (•CF₂H) via photoredox catalysis or thermal initiation.[11][15] Another approach is the use of difluorocarbene precursors under neutral conditions.[16]

Q2: Can I use a protecting group for the methyl ester?

A2: While possible, it adds extra steps to your synthesis (protection and deprotection). It is generally preferable to find reaction conditions that are compatible with the methyl ester. If protection is necessary, consider converting the methyl ester to a more robust ester, such as a tert-butyl ester, which is more stable to basic conditions and can be cleaved under moderately acidic conditions.[17] However, this may not be compatible with acid-sensitive difluoromethoxylation methods.

Q3: My substrate is a phenol with a methyl ester. What is the best way to introduce the difluoromethoxy group onto the phenol without hydrolyzing the ester?

A3: A common and effective method for the O-difluoromethylation of phenols is the use of a difluorocarbene source, such as sodium chlorodifluoroacetate, often in the presence of a base.[2] To avoid ester hydrolysis, it is crucial to use a non-nucleophilic, hindered base and strictly anhydrous conditions. Alternatively, methods involving visible-light photoredox catalysis for the generation of difluorocarbene from precursors like difluorobromoacetic acid can be very mild and compatible with ester groups.[10]

Q4: How can I monitor the reaction to minimize hydrolysis?

A4: Regular monitoring of the reaction progress is crucial. Thin-layer chromatography (TLC) is a quick and easy way to visualize the consumption of starting material and the formation of the product and the hydrolyzed byproduct. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This will allow you to stop the reaction at the optimal time, maximizing the yield of the desired product while minimizing the formation of the hydrolyzed acid.

IV. Experimental Protocols

Protocol 1: General Procedure for Radical Difluoromethoxylation of an Aromatic Compound Bearing a Methyl Ester Group

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aromatic substrate with methyl ester (1.0 eq)

-

Difluoromethylation reagent (e.g., Zn(SO₂CF₂H)₂, 1.5 - 2.0 eq)[12]

-

Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%) (if required by the reagent)

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aromatic substrate, the difluoromethylation reagent, and the photocatalyst (if applicable).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (if using a photocatalyst).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a saturated solution of NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Decision-Making Workflow for Method Selection

Caption: Decision workflow for selecting a difluoromethoxylation method.

V. References

-

Vertex AI Search. (n.d.). Ester to Acid - Common Conditions. Retrieved February 12, 2026, from

-

Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved February 12, 2026, from

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved February 12, 2026, from

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 12, 2026, from

-

LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 12, 2026, from

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22, 10-16. from

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved February 12, 2026, from

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved February 12, 2026, from

-

Terme, T., et al. (n.d.). Radical difluoromethoxylation of (hetero)aromatics: [OCF2H]‐reagents, activation mechanisms and analysis of substrate scope. ResearchGate. Retrieved February 12, 2026, from

-

Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved February 12, 2026, from

-

BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved February 12, 2026, from

-

Lee, K. N., et al. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved February 12, 2026, from

-

Zhang, P., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved February 12, 2026, from

-

BenchChem. (n.d.). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved February 12, 2026, from

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 12, 2026, from

-

Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 12, 2026, from

-

Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(42), 8789-8792. from [Link]

-

Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013-7067. from [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22, 10-16. from

-

ACS Publications. (n.d.). [[ (Ethoxycarbonyl)difluoromethyl]thio]phthalimide: A Shelf-Stable, Electrophilic Reagent with a Convertible Group for the Synthesis of Diversified Fluoroalkylthiolated Compounds | Organic Letters. Retrieved February 12, 2026, from

-

University of Rochester. (n.d.). Chem 6352 - Protecting Groups. Retrieved February 12, 2026, from

-

Alfa Chemistry. (n.d.). Difluoromethyl. Retrieved February 12, 2026, from

-

Baran, P. S., et al. (n.d.). A New Reagent for Direct Difluoromethylation. PMC. Retrieved February 12, 2026, from

-

Royal Society of Chemistry. (n.d.). Protecting groups. Retrieved February 12, 2026, from

-

University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved February 12, 2026, from

-

CF Plus Chemicals. (n.d.). Difluoromethylation reagents. Retrieved February 12, 2026, from

-

Wiley-VCH. (n.d.). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Retrieved February 12, 2026, from

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 12, 2026, from

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved February 12, 2026, from

-

BenchChem. (n.d.). Application Notes and Protocols for the Ester Hydrolysis of Methyl 4,4-difluorocyclohexanecarboxylate. Retrieved February 12, 2026, from

-

Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry, 23(59), 14676-14701. from [Link]

-

Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved February 12, 2026, from

-

ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved February 12, 2026, from

-

JACS Au. (n.d.). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. Retrieved February 12, 2026, from

-

PMC. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved February 12, 2026, from

-

ChemSpider. (n.d.). Methyl ester hydrolysis. Retrieved February 12, 2026, from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]

- 17. Protective Groups [organic-chemistry.org]

Troubleshooting low conversion rates in difluorocarbene insertion reactions

Topic: Troubleshooting Low Conversion in Difluorocarbene (

The Core Directive: The "Goldilocks" Kinetics of

In difluorocarbene chemistry, low conversion is rarely due to "bad reagents" alone. It is almost always a kinetic mismatch.

:CF_2 is a singlet carbene that is electrophilic but moderately stable compared to other carbenes. However, it suffers from a fatal flaw: Dimerization .

The success of your reaction depends entirely on the ratio of the rate of insertion (

-

Scenario A (High Conversion): Rate of Generation

Rate of Consumption. The carbene is trapped immediately upon formation. -

Scenario B (Low Conversion - Dimerization): Rate of Generation

Rate of Consumption. The carbene accumulates, finds another carbene, and dimerizes. -

Scenario C (Low Conversion - Quenching): Proton sources (

) or water intercept the intermediate anion before carbene release.

Diagnostic Logic: Why Did It Fail?

Before adding more reagent, analyze your crude reaction mixture (NMR/GC-MS). Use this logic tree to identify the root cause.